Flutazolam, (S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

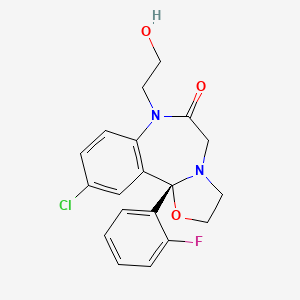

Flutazolam, (S)-, also known as Flutazolam, (S)-, is a useful research compound. Its molecular formula is C19H18ClFN2O3 and its molecular weight is 376.812. The purity is usually 95%.

BenchChem offers high-quality Flutazolam, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Flutazolam, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Flutazolam's chemical structure allows it to act as a positive allosteric modulator of GABA-A receptors. By binding to these receptors, flutazolam enhances the inhibitory effects of GABA, leading to increased neuronal inhibition in the central nervous system. This mechanism underpins its sedative and anxiolytic effects. The compound exhibits a short elimination half-life of approximately 3.5 hours, while its active metabolite, n-desalkylflurazepam, has a significantly longer half-life ranging from 47 to 100 hours.

Pharmacological Effects

Research has demonstrated that flutazolam has notable pharmacological effects on neuronal activity. In vitro studies have utilized electrophysiological techniques to measure changes in neuronal firing patterns upon exposure to flutazolam. These studies are crucial for understanding how flutazolam influences neuronal excitability and synaptic transmission.

Clinical Applications

Flutazolam is primarily indicated for treating anxiety disorders but is also used off-label for insomnia and muscle spasms. Its rapid onset of action makes it particularly useful in clinical settings requiring quick sedation . The following table summarizes the pharmacological profiles of flutazolam compared to other benzodiazepines:

| Compound | Sedative Effect | Anxiolytic Effect | Half-Life (hours) | Unique Features |

|---|---|---|---|---|

| Flutazolam | High | High | 3.5 (parent) / 47-100 (metabolite) | Strong sedation compared to diazepam |

| Diazepam | Moderate | High | 20-50 | Longer half-life; less sedation |

| Lorazepam | Moderate | High | 10-20 | Shorter duration; less impairment |

| Haloxazolam | Moderate | Moderate | 6-12 | Similar structure; less sedation |

Case Studies and Research Findings

Several studies have focused on the implications of flutazolam's interaction with GABA receptors in relation to seizure risks and other adverse effects. A notable study highlighted the potential for seizure liabilities associated with drugs targeting GABA receptors, including flutazolam. This research underscores the importance of understanding the pharmacodynamics of such compounds in drug development .

Example Case Study: Seizure Risk Assessment

In a mixed-methods study assessing the risk of seizures from GABA receptor-targeting drugs, flutazolam was identified as having potential seizure risks based on its chemical structure. The study employed in silico profiling to predict adverse effects related to neurotoxicity . Such findings are critical for guiding clinical use and informing patients about possible side effects.

Propiedades

Número CAS |

158251-56-0 |

|---|---|

Fórmula molecular |

C19H18ClFN2O3 |

Peso molecular |

376.812 |

Nombre IUPAC |

(11bS)-10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2/t19-/m1/s1 |

Clave InChI |

WMFSSTNVXWNLKI-LJQANCHMSA-N |

SMILES |

C1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F |

Sinónimos |

Oxazolo[3,2-d][1,4]benzodiazepin-6(5H)-one, 10-chloro-11b-(2-fluorophenyl)-2,3,7,11b-tetrahydro-7-(2-hydroxyethyl)-, (S)- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.